ethyl 4-(4-methylphenyl)-1-phenyl-4,5-dihydro-1',3'-dioxospiro[1H-pyrazole-5,2'-indane]-3-carboxylate
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Overview
Description
4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a pyrazoline ring fused with an indanone moiety, making it a significant molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with indan-1,3-dione under acidic conditions to yield the spiro compound. The final step involves esterification with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The pyrazoline ring is known for its ability to interact with biological macromolecules, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid methyl ester
- 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid butyl ester
Uniqueness
The uniqueness of 4’-(4-Methylphenyl)-1,3-dioxo-1’-phenylspiro[indan-2,5’-2pyrazoline]-3’-carboxylic acid ethyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C27H22N2O4 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-1//',3//'-dioxo-1-phenylspiro[4H-pyrazole-5,2//'-indene]-3-carboxylate |
InChI |
InChI=1S/C27H22N2O4/c1-3-33-26(32)23-22(18-15-13-17(2)14-16-18)27(29(28-23)19-9-5-4-6-10-19)24(30)20-11-7-8-12-21(20)25(27)31/h4-16,22H,3H2,1-2H3 |
InChI Key |
RAQPCOTUDZPFNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=NN(C2(C1C3=CC=C(C=C3)C)C(=O)C4=CC=CC=C4C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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